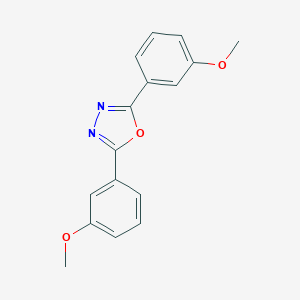

2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(3-methoxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-19-13-7-3-5-11(9-13)15-17-18-16(21-15)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFRIPCUJGVYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173432 | |

| Record name | 2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19748-58-4 | |

| Record name | 2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19748-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019748584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC90473 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-bis(3-methoxyphenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 2,5 Bis 3 Methoxyphenyl 1,3,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. Due to the symmetry of the molecule, the two 3-methoxyphenyl (B12655295) substituents are chemically equivalent, simplifying the spectrum.

The protons of the methoxy groups (-OCH₃) would likely appear as a sharp singlet, integrating to six protons, in the upfield region of the aromatic spectrum, typically around δ 3.8-3.9 ppm.

The aromatic protons on the phenyl rings will present a more complex pattern. We would anticipate four distinct signals for the four non-equivalent aromatic protons on each ring. These would likely appear in the range of δ 7.0-8.0 ppm. The expected splitting patterns would be a result of ortho- and meta-couplings. For instance, the proton ortho to the oxadiazole ring and meta to the methoxy group would likely be the most deshielded.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8-8.0 | m | 2H | Ar-H |

| ~7.4-7.6 | t | 2H | Ar-H |

| ~7.2-7.3 | m | 2H | Ar-H |

| ~7.0-7.1 | d | 2H | Ar-H |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to symmetry, we expect to see signals for each unique carbon atom in one of the 3-methoxyphenyl rings, as well as the carbons of the central oxadiazole ring.

The carbons of the oxadiazole ring (C=N) are expected to resonate at a significantly downfield chemical shift, likely in the range of δ 160-165 ppm. The aromatic carbons will appear between δ 110-160 ppm. The carbon attached to the methoxy group (C-OCH₃) will be highly deshielded, while the methoxy carbons themselves (-OCH₃) will appear upfield, typically around δ 55 ppm.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~164 | C=N (Oxadiazole) |

| ~160 | C-OCH₃ |

| ~130 | Ar-C |

| ~125 | Ar-C |

| ~118 | Ar-C |

| ~112 | Ar-C |

Advanced NMR Techniques for Comprehensive Structural Elucidation

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons on the aromatic rings, helping to trace the connectivity of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons, including the carbons of the oxadiazole ring and the aromatic carbons bonded to the oxadiazole and methoxy groups. For example, correlations would be expected from the methoxy protons to the C-OCH₃ carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key characteristic absorption bands would be:

C-H stretching (aromatic): Around 3100-3000 cm⁻¹

C-H stretching (methyl): Around 2950-2850 cm⁻¹

C=N stretching (oxadiazole ring): A strong band around 1610-1620 cm⁻¹

C=C stretching (aromatic ring): Multiple bands in the 1600-1450 cm⁻¹ region

C-O-C stretching (ether): A strong, characteristic band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric)

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | -OCH₃ C-H Stretch |

| ~1615 | Strong | C=N Stretch (Oxadiazole) |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The UV-Vis spectrum provides insights into the electronic transitions and the extent of conjugation within the molecule. The presence of the conjugated system, encompassing the two phenyl rings and the central 1,3,4-oxadiazole (B1194373) ring, would lead to strong UV absorption. Based on related compounds, one would expect to observe absorption maxima (λmax) in the ultraviolet region, likely between 280 and 350 nm, corresponding to π → π* electronic transitions. The methoxy substituents may cause a slight bathochromic (red) shift compared to the unsubstituted 2,5-diphenyl-1,3,4-oxadiazole (B188118).

Predicted UV-Vis Data

| λmax (nm) | Solvent | Transition |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₁₆H₁₄N₂O₃.

The expected molecular weight is approximately 282.10 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 282.

The fragmentation pattern would likely involve the cleavage of the ether linkages and fragmentation of the heterocyclic ring. Common fragmentation pathways for 1,3,4-oxadiazoles can involve the loss of small neutral molecules. Key expected fragments would include:

m/z 282: Molecular ion [M]⁺

m/z 251: Loss of a methoxy radical (•OCH₃)

m/z 135: Formation of the 3-methoxybenzoyl cation [CH₃O-C₆H₄-CO]⁺

m/z 107: Formation of the 3-methoxyphenyl cation [CH₃O-C₆H₄]⁺

Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 282 | High | [M]⁺ |

| 251 | Medium | [M - OCH₃]⁺ |

| 135 | High | [CH₃OC₆H₄CO]⁺ |

X-ray Crystallography for Solid-State Molecular and Crystal Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, a single crystal X-ray diffraction study would provide a wealth of information about its molecular and supramolecular structure.

Of particular interest would be the planarity of the oxadiazole ring and the dihedral angles between this central ring and the appended phenyl rings. These structural features are crucial in understanding the extent of electronic conjugation within the molecule, which in turn influences its photophysical and electronic properties. Intermolecular interactions, such as hydrogen bonds (if any), π-π stacking interactions between the aromatic rings, and other van der Waals forces that stabilize the crystal packing, would also be elucidated.

Expected Crystallographic Data Table:

| Parameter | Expected Value/Information |

| Chemical Formula | C₁₆H₁₄N₂O₃ |

| Formula Weight | 282.29 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, C2/c) |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined (number of molecules per unit cell) |

| Density (calculated) | To be determined (g/cm³) |

| Dihedral Angle (Oxadiazole-Phenyl 1) | To be determined (°) |

| Dihedral Angle (Oxadiazole-Phenyl 2) | To be determined (°) |

| Intermolecular Interactions | To be determined (e.g., C-H···O, π-π stacking) |

Thermal Analysis for Material Science Applications (e.g., DSC, TGA, PXRD)

Thermal analysis techniques are essential for evaluating the stability and phase behavior of materials, which is critical for their application in material science.

Differential Scanning Calorimetry (DSC) would be employed to determine the thermal transitions of this compound. A DSC thermogram would reveal the melting point (Tₘ) of the compound as a sharp endothermic peak. The presence of any polymorphic transitions, which are changes in the crystal structure at different temperatures, would be observed as additional endothermic or exothermic peaks. The glass transition temperature (T₉), if the compound can be vitrified, would appear as a step-like change in the heat flow.

Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition profile of the compound. By measuring the change in mass as a function of temperature, the onset temperature of decomposition can be determined. The TGA curve would show the temperature range over which the compound is stable and the temperatures at which it begins to lose mass due to decomposition. The resulting data is crucial for defining the upper-temperature limit for the material's use.

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases present in a solid material and to determine its degree of crystallinity. The PXRD pattern of a crystalline sample of this compound would exhibit a series of sharp diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are unique to the compound's crystal structure. PXRD can be used to confirm the phase purity of a synthesized sample and to study changes in the crystal structure as a function of temperature.

Expected Thermal Analysis Data Table:

| Analysis Technique | Parameter | Expected Observation |

| DSC | Melting Point (Tₘ) | A sharp endothermic peak, with the peak temperature indicating the melting point. |

| DSC | Enthalpy of Fusion (ΔHₘ) | The area under the melting peak, quantifying the energy required for melting. |

| DSC | Polymorphic Transitions | Potential endothermic or exothermic peaks at temperatures below the melting point. |

| TGA | Onset Decomposition Temp. (Tₒ) | The temperature at which significant mass loss begins. |

| TGA | Decomposition Steps | The number of distinct steps in the mass loss curve, indicating the decomposition pathway. |

| TGA | Residual Mass | The percentage of mass remaining at the end of the analysis. |

| PXRD | Diffraction Peaks (2θ) | A unique pattern of sharp peaks characteristic of the crystalline structure. |

Computational and Theoretical Investigations of 2,5 Bis 3 Methoxyphenyl 1,3,4 Oxadiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of 1,3,4-oxadiazole (B1194373), DFT calculations are foundational in understanding their molecular properties.

Electronic Structure Elucidation and Frontier Molecular Orbital (HOMO-LUMO) Analysis

DFT calculations are employed to determine the electronic structure and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical in predicting a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally signifies a molecule that is more easily polarized and more chemically reactive.

For instance, in a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set determined the HOMO and LUMO energies to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. This relatively large gap suggests good kinetic stability. Similar calculations for 2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole would reveal the influence of the two meta-positioned methoxy (B1213986) groups on the electronic properties of the central oxadiazole ring.

Table 1: Representative Frontier Molecular Orbital Data for a Related 1,3,4-Oxadiazole Compound

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | -6.5743 | -2.0928 | 4.4815 |

Data sourced from a study on a related compound to illustrate typical outputs of HOMO-LUMO analysis.

Prediction of Excited State Properties and Photophysical Behavior

Time-Dependent DFT (TD-DFT) is the primary method for investigating the excited state properties of molecules, which governs their photophysical behavior such as absorption and fluorescence. These studies are crucial for applications in materials science, like organic light-emitting diodes (OLEDs).

Research on other 1,3,4-oxadiazole derivatives has demonstrated their potential as blue-light emitting materials. Computational studies on the excited states can predict the electronic transitions (e.g., π→π*) and their corresponding absorption wavelengths. For example, investigations into 4,7-dithien-2-yl-2,1,3-benzothiadiazole, a related heterocyclic system, used computational methods to understand how different conformers in equilibrium contribute to its photophysical properties and how solvent polarity affects its fluorescence. Applying TD-DFT to this compound would help in predicting its luminescence characteristics and its potential for optoelectronic applications.

Chemical Reactivity and Stability Assessments

DFT calculations provide various descriptors for assessing chemical reactivity and stability. Parameters such as chemical hardness, softness, electronegativity, and chemical potential are derived from HOMO-LUMO energies. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic or nucleophilic attack. For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, MEP analysis showed that the nitrogen atoms of the oxadiazole ring are the most likely sites for electrophilic attack. Such an analysis for this compound would clarify how the methoxy groups modulate the reactivity of the core structure.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

While no specific docking studies for this compound have been reported, numerous studies on related 1,3,4-oxadiazole derivatives show their potential as inhibitors for various enzymes. For example, novel 1,3,4-oxadiazole derivatives have been docked into the active site of the epidermal growth factor receptor (EGFR) tyrosine kinase domain, with some compounds showing high docking scores, indicating strong binding affinity. In another study, 1,3,4-oxadiazole derivatives showed strong binding to the CDK-2 protein, a key regulator of the cell cycle, with docking scores as favorable as -10.654 kcal/mol. Docking simulations for this compound against various therapeutic targets could reveal its potential biological activities.

Table 2: Representative Molecular Docking Scores for Related 1,3,4-Oxadiazole Derivatives

| Compound Class | Target Protein | Range of Docking Scores (kcal/mol) |

|---|---|---|

| 2,5-Disubstituted 1,3,4-oxadiazoles | EGFR Tyrosine Kinase | -6.26 to -7.89 |

| Novel 1,3,4-oxadiazole derivatives | Cyclin-dependent kinase 2 (CDK-2) | up to -10.654 |

Data sourced from studies on related compounds to illustrate typical outputs of molecular docking simulations.

Molecular Dynamics Simulations for Conformational Analysis and System Stability

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of drug design and materials science, MD simulations provide insights into the conformational flexibility of a molecule and the stability of ligand-protein complexes.

For novel 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives designed as potential treatments for Alzheimer's disease, MD simulations were used to understand the favorable interactions and stability of the compounds when bound to the enzyme butyrylcholinesterase. These simulations can reveal how the compound adapts its conformation within the binding site and how stable the interactions are over a period of time. An MD simulation of this compound, either in solution or complexed with a target, would provide a dynamic view of its conformational preferences and the stability of its interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR models, for example, use contour maps to visualize how different structural features (e.g., steric, electrostatic, hydrophobic) contribute positively or negatively to the activity.

While no QSAR models have been developed for a series including this compound, studies on other oxadiazole derivatives highlight the utility of this approach. A 3D-QSAR study on 1,2,4-oxadiazole (B8745197) derivatives as inhibitors of Sortase A provided insights into the structural requirements for antibacterial activity, noting that hydrogen bond donor moieties and specific hydrophobic substituents were essential. A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity to build a predictive model for designing more potent analogs.

In silico Prediction of Molecular Properties (e.g., Lipophilicity, Drug-likeness)

In the contemporary drug discovery and development landscape, the early-stage evaluation of a compound's pharmacokinetic properties and potential for "drug-likeness" is a critical step. In silico methods, which utilize computational models to predict these characteristics, have become indispensable tools for medicinal chemists. These predictive models allow for the rapid screening of large numbers of compounds, prioritizing those with a higher probability of success in later-stage clinical trials. For novel heterocyclic compounds such as this compound, in silico analysis provides foundational insights into its molecular characteristics, including its lipophilicity and adherence to established drug-likeness rules.

Detailed computational analyses have been performed to predict the key physicochemical properties of this compound. These predictions are crucial for assessing its potential as a therapeutic agent. The key molecular descriptors are summarized in the table below.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂O₃ |

| Molecular Weight | 282.29 g/mol |

| LogP (Lipophilicity) | 3.2 |

| Topological Polar Surface Area (TPSA) | 54.14 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 4 |

One of the most widely recognized guidelines for predicting drug-likeness is Lipinski's Rule of Five. This rule posits that for a compound to have good oral bioavailability, it should generally not violate more than one of the following criteria: a molecular weight of 500 g/mol or less, a LogP value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

An analysis of the in silico data for this compound reveals a favorable profile with respect to Lipinski's Rule of Five. Its molecular weight of 282.29 g/mol is well within the recommended limit, suggesting it is small enough to be readily absorbed. The predicted LogP value of 3.2 indicates a balanced lipophilicity, which is essential for both solubility in aqueous biological fluids and permeability across lipid-based cell membranes. The compound possesses zero hydrogen bond donors and five hydrogen bond acceptors, both of which are within the limits set by Lipinski's rule.

Furthermore, the topological polar surface area (TPSA) is another important predictor of drug absorption and transport. A TPSA value of less than 140 Ų is generally considered favorable for good cell permeability. The predicted TPSA for this compound is 54.14 Ų, which is well below this threshold, suggesting a high likelihood of good membrane penetration. The presence of four rotatable bonds indicates a degree of molecular flexibility, which can be advantageous for binding to biological targets.

Chemical Reactivity and Mechanistic Pathways of 1,3,4 Oxadiazole Derivatives

Oxidation Reactions of the Oxadiazole Core and Substituents

The 1,3,4-oxadiazole (B1194373) ring is an aromatic, five-membered heterocycle that exhibits considerable stability due to its electronic structure. This inherent stability makes the oxadiazole core generally resistant to oxidation under standard conditions. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often involves oxidative cyclization of precursor molecules like N-acylhydrazones, utilizing various oxidizing agents. libretexts.org However, once formed, the aromatic oxadiazole ring itself does not readily undergo further oxidation.

In the case of 2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole, any potential oxidation would likely target the methoxy (B1213986) substituents or the phenyl rings rather than the oxadiazole core. The methoxy groups (-OCH₃) could potentially be oxidized to formyl or carboxyl groups under harsh oxidative conditions, though this would likely lead to degradation of the molecule. The phenyl rings, activated by the methoxy groups, could also be susceptible to oxidation, potentially leading to ring-opening or the formation of phenolic compounds, again, under forcing conditions.

Studies on related 2,5-diaryl-1,3,4-oxadiazole derivatives have shown that the primary utility of oxidation is in their synthesis rather than their subsequent transformation. For instance, the electrochemical oxidation of aldehyde-N-aroylhydrazones provides an efficient route to 1,3,4-oxadiazoles. molaid.com

Reduction Reactions of the Heterocyclic Ring

The reduction of the 1,3,4-oxadiazole ring is also a challenging transformation due to its aromatic stability. The heterocyclic ring is generally resistant to catalytic hydrogenation under conditions that would typically reduce a simple double bond. This stability is a key feature of the 1,3,4-oxadiazole scaffold.

Nucleophilic Substitution Reactions (e.g., Halogen-Substituted Derivatives)

The electron-deficient nature of the 1,3,4-oxadiazole ring makes it inherently resistant to nucleophilic attack. However, nucleophilic substitution becomes a viable reaction pathway when the oxadiazole ring is substituted with a good leaving group, such as a halogen.

For this compound itself, direct nucleophilic substitution on the unsubstituted oxadiazole or phenyl rings is not a feasible reaction. To induce nucleophilic substitution, one would first need to introduce a halogen atom onto either the oxadiazole core or the phenyl rings.

In the case of halogenated 2,5-diaryl-1,3,4-oxadiazoles, the halogen atom can be displaced by various nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the halogen, forming a tetrahedral intermediate, which then expels the halide ion to restore the aromatic system. chemicalbook.com The reactivity of these halogenated derivatives opens up possibilities for the synthesis of a wide range of functionalized oxadiazoles (B1248032).

| Precursor Type | Reaction Condition | Product Type |

| Halogen-substituted 1,3,4-oxadiazole | Nucleophile (e.g., alkoxide, amine) | Functionalized 1,3,4-oxadiazole |

Electrophilic Substitution Reactions on Aryl Moieties

While the 1,3,4-oxadiazole ring is deactivated towards electrophilic attack, the appended phenyl rings in this compound are susceptible to electrophilic aromatic substitution. The outcome of such reactions is directed by the substituents already present on the phenyl rings: the 1,3,4-oxadiazole ring and the methoxy group.

The 1,3,4-oxadiazole ring acts as a deactivating group and a meta-director due to its electron-withdrawing nature. Conversely, the methoxy group (-OCH₃) is a strongly activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgorganicchemistrytutor.comyoutube.comlibretexts.org

In this compound, the methoxy group is at the meta-position relative to the oxadiazole substituent. The activating effect of the methoxy group will dominate, directing incoming electrophiles to the positions ortho and para to it. The positions ortho to the methoxy group are C2 and C4, and the position para is C6. Therefore, electrophilic substitution is expected to occur primarily at the C2, C4, and C6 positions of the phenyl rings.

A study on the nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) showed that a mixture of nitrated products is obtained, with the substitution pattern depending on the nitrating agent used. rsc.org For this compound, the presence of the activating methoxy groups would be expected to facilitate electrophilic substitution on the phenyl rings under milder conditions compared to the unsubstituted diphenyl analogue.

Directing Effects of Substituents on the Phenyl Ring:

| Substituent | Electronic Effect | Directing Influence |

|---|---|---|

| 1,3,4-Oxadiazole | Deactivating (Electron-withdrawing) | Meta |

Radical Reactions and Mechanistic Insights

The involvement of radical intermediates is a known aspect of 1,3,4-oxadiazole chemistry, particularly in their synthesis. For instance, the oxidative cyclization of N-acylhydrazones can proceed through radical pathways.

In the context of the reactivity of the formed this compound, its interaction with radicals is of interest, particularly in the field of antioxidant research. Methoxy-substituted aromatic compounds are known to act as radical scavengers. nih.gov The methoxy groups can donate a hydrogen atom to a radical, and the resulting phenoxy radical is stabilized by resonance.

Studies on 2,5-disubstituted-1,3,4-oxadiazole derivatives have shown that they can exhibit significant radical scavenging activity. nih.govnih.gov The presence of the methoxy groups in this compound would likely contribute to its ability to act as a free radical scavenger, with the reaction proceeding via hydrogen atom transfer from the methoxy group or the phenyl ring to the radical species. The stability of the resulting radical is a key factor in its antioxidant potential. A study on m-methoxyphenol has shown that the meta-methoxy group can have an electron-donating effect in homolytic O-H bond breaking, which is relevant to radical scavenging mechanisms. canada.ca

Influence of Substituents (e.g., Methoxy Groups) on Reactivity and Stability

Influence on Reactivity: As discussed in the section on electrophilic substitution, the methoxy groups are strongly activating and direct incoming electrophiles to the ortho and para positions of the phenyl rings. organicchemistrytutor.comlibretexts.org This makes the molecule more susceptible to electrophilic attack than its unsubstituted counterpart, 2,5-diphenyl-1,3,4-oxadiazole.

The electron-donating nature of the methoxy groups can also influence the nucleophilicity of the molecule, although direct nucleophilic attack on the rings is generally unfavorable. In the context of radical reactions, the methoxy groups enhance the radical scavenging ability of the molecule. nih.govnih.gov

The position of the methoxy group is also critical. In the meta position, the inductive electron-withdrawing effect and the resonance electron-donating effect of the methoxy group are both at play. For electrophilic aromatic substitution, the resonance effect typically dominates, leading to activation and ortho-, para-direction. libretexts.org

Summary of Methoxy Group Influence:

| Property | Influence of Methoxy Groups |

|---|---|

| Stability of Oxadiazole Core | Minimal direct impact; the core remains highly stable. |

| Electrophilic Aromatic Substitution | Activating; directs substitution to ortho and para positions on the phenyl rings. |

| Radical Scavenging | Enhances activity due to hydrogen-donating ability. |

Advanced Applications of 1,3,4 Oxadiazole Derivatives in Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The 1,3,4-oxadiazole (B1194373) scaffold is a well-established building block for materials used in organic light-emitting diodes (OLEDs) due to its inherent electron-deficient character. This property is crucial for facilitating the transport of electrons within the device, a key process for efficient light emission.

Electron Transporting Properties and Device Performance

In the architecture of an OLED, efficient injection and transport of both holes and electrons are essential for achieving high performance. The 1,3,4-oxadiazole moiety is recognized for its ability to function as an effective electron transport material (ETM). While specific device performance data for 2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole is not extensively documented in publicly available research, the general principles governing related compounds suggest its potential. The electron-withdrawing nature of the oxadiazole ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which can facilitate electron injection from the cathode and improve charge balance within the emissive layer of an OLED. The performance of OLEDs incorporating 1,3,4-oxadiazole derivatives is often evaluated by parameters such as current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE). For instance, related 2,5-diaryl-1,3,4-oxadiazole derivatives have been shown to significantly enhance the efficiency of OLEDs when blended with emissive polymers.

Luminescent and Photophysical Characteristics

The luminescent and photophysical properties of 1,3,4-oxadiazole derivatives are central to their application in optoelectronics. These compounds typically exhibit fluorescence in the blue region of the electromagnetic spectrum. The absorption and emission wavelengths, as well as the fluorescence quantum yield, are key parameters that determine their suitability for specific applications.

A study on the photophysical properties of various 1,3,4-oxadiazole derivatives has shown that their electronic absorption spectra typically feature a strong band in the ultraviolet region. For example, some derivatives exhibit absorption maxima around 302 nm and emission maxima in the range of 356-373 nm in chloroform (B151607) solution, with high fluorescence quantum yields. The specific photophysical characteristics of this compound would be influenced by the methoxy-substituted phenyl rings.

| Property | Typical Range for 1,3,4-Oxadiazole Derivatives |

| Absorption Maximum (λabs) | 270-395 nm |

| Emission Maximum (λem) | 356-373 nm |

| Fluorescence Quantum Yield (ΦF) | 31.61% to 90.77% (in chloroform) |

Role of Aromatic Substitution (e.g., Diaryl Moieties) on Optical Properties

The substitution of aromatic groups at the 2 and 5 positions of the 1,3,4-oxadiazole ring plays a critical role in tuning the optical properties of the molecule. The nature and position of substituents on the aryl rings can significantly impact the electronic structure and, consequently, the absorption and emission characteristics. The diaryl moieties, such as the 3-methoxyphenyl (B12655295) groups in the compound of focus, extend the π-conjugated system of the molecule. This extension generally leads to a bathochromic (red) shift in both the absorption and emission spectra. The methoxy (B1213986) group (-OCH3) is an electron-donating group, and its position on the phenyl ring (meta in this case) influences the degree of intramolecular charge transfer (ICT) character in the excited state, which can affect the Stokes shift and the sensitivity of the emission to solvent polarity.

Laser Dyes and Optical Brighteners

The high fluorescence quantum yields exhibited by many 1,3,4-oxadiazole derivatives make them promising candidates for use as laser dyes and optical brighteners. Laser dyes are organic compounds that can be used as the gain medium in dye lasers. Their effectiveness is dependent on properties such as a high quantum yield of fluorescence, broad absorption and emission bands, and good photostability. While the specific use of this compound as a laser dye is not widely reported, related compounds like 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole are known to be efficient laser dyes.

Optical brighteners function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, which results in a whiter appearance of the material they are incorporated into. The strong blue fluorescence of many oxadiazole compounds makes them suitable for this application in industries such as textiles, plastics, and paper.

Scintillation Materials

Scintillators are materials that emit light when exposed to ionizing radiation. Organic scintillators are often used for the detection of nuclear particles. The mechanism of organic scintillators involves the excitation of π-electrons in the organic molecules by the radiation, followed by the emission of photons upon de-excitation. Compounds with high fluorescence quantum yields and fast fluorescence decay times are desirable for scintillation applications. 2,5-Diphenyl-1,3,4-oxadiazole (B188118) (PPD), a closely related compound, is a well-known scintillator. It is plausible that this compound could also exhibit scintillation properties, although specific studies are needed to confirm its efficiency in this regard.

Polymer Applications (e.g., Thermal Insulation Polymers, Copolymers)

The high thermal and chemical stability of the 1,3,4-oxadiazole ring makes it an attractive component for high-performance polymers. The incorporation of oxadiazole units into polymer backbones can enhance their thermal stability, mechanical strength, and electrical insulating properties. Aromatic polyoxadiazoles are known for their excellent thermal resistance and are used in applications requiring high-temperature performance, such as electrical insulation films and fibers.

While there is no specific information available on polymers derived directly from this compound, the synthesis of poly(1,3,4-oxadiazole-ether)s has been reported. These polymers often exhibit good thermal stability and interesting photophysical properties, suggesting that copolymers incorporating the this compound unit could potentially be developed for specialized applications, including thermal insulation where high thermal stability and low thermal conductivity are required.

Liquid Crystalline Properties and Mesophase Behavior

The incorporation of the 1,3,4-oxadiazole moiety into molecular cores is a well-explored strategy for designing liquid crystalline materials. rsc.org These materials are valued for their rich mesophases, high photoluminescence, and good thermal stability. rsc.org The rigid, linear structure of the 2,5-disubstituted 1,3,4-oxadiazole unit is a key feature that promotes the formation of ordered, fluid phases (mesophases) upon heating.

While specific studies on the mesophase behavior of this compound are not extensively detailed in the provided results, the properties of related structures provide significant insight. For instance, when a 1,3,4-oxadiazole ring is used as a terminal group on a biphenyl (B1667301) core, the resulting compounds exhibit liquid crystalline properties. nih.gov However, if the oxadiazole unit is incorporated directly into the aromatic core in a way that creates a significant bend (e.g., a 134° angle between aromatic rings), mesomorphism can be disrupted. nih.gov

Research on other 2,5-diphenyl-1,3,4-oxadiazole derivatives demonstrates that the introduction of specific side chains is crucial for inducing liquid crystalline behavior. A study on various diphenyl-1,3,4-oxadiazoles showed that while non-fluorinated versions did not show liquid crystal properties, the addition of semifluorinated side chains successfully induced smectic mesophases (SmC and/or SmA). tandfonline.com This indicates that the central rigid core provided by the bis(phenyl)-oxadiazole structure requires appropriate flexible terminal chains to generate stable mesophases.

Similarly, studies on λ-shaped molecules containing three 1,3,4-oxadiazole units attached to a central benzene (B151609) ring show the formation of hexagonal columnar mesophases, highlighting the versatility of the oxadiazole unit in creating different types of liquid crystal phases. rsc.org

Table 1: Influence of Molecular Structure on Oxadiazole-Based Liquid Crystals

| Compound Class | Key Structural Feature | Observed Mesophase Behavior | Reference |

| Diphenyl-1,3,4-oxadiazoles | Addition of semifluorinated side chains | Induces smectic mesophases (SmA, SmC) | tandfonline.com |

| 1,3-Bis(1,3,4-oxadiazol-2-yl)benzenes | Bent core (134° angle) | No mesomorphism observed | nih.gov |

| 1,2,4-Tris(5-aryl-1,3,4-oxadiazolyl)-benzenes | λ-shaped molecule with alkyl chains | Hexagonal columnar mesophase | rsc.org |

| 1,3-Phenylene bis[4-(4-alkoxyphenyliminomethyl)benzoates] | Linear iminomethyl linkage | Smectic C phase | elsevierpure.com |

Sensing Applications for Various Cations and Anions

The electron-deficient nature of the 1,3,4-oxadiazole ring, combined with the potential for coordination through its nitrogen and oxygen heteroatoms, makes its derivatives promising candidates for chemosensors. These sensors can detect specific ions through mechanisms like fluorescence quenching/enhancement or colorimetric changes.

While direct studies on the sensing properties of This compound are limited in the search results, research on its isomer, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (B11110023) , has shown its potential as a sensor for Lithium (Li⁺) cations. nanobioletters.com This suggests that the core structure is active and that different isomers may exhibit selectivity for various ions. The methoxy groups (-OCH₃) act as electron-donating groups, which can modulate the electronic properties of the molecule and its interaction with analytes.

The broader family of oxadiazole derivatives has been extensively studied for ion detection. For example, a bifunctional Ru(II) polypyridyl-imidazole based receptor was shown to be a "turn-on" luminescence sensor for H₂PO₄⁻ and HSO₄⁻ anions and a "turn-off" sensor for F⁻ and AcO⁻. researchgate.net It also demonstrated high selectivity for Fe²⁺ cations via a distinct color change. researchgate.net The sensing mechanism often involves either hydrogen bonding or direct coordination between the heteroatoms of the sensor molecule and the target ion. researchgate.netrsc.org

Table 2: Examples of Ion Sensing by Oxadiazole and Related Derivatives

| Sensor Compound | Analyte Detected | Sensing Mechanism | Reference |

| 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole | Li⁺ | Not specified | nanobioletters.com |

| 2,5-bis(4-methoxyphenyl)-1,3,4-thiadiazole | Fe³⁺ | Not specified | nanobioletters.com |

| Ru(II) polypyridyl-imidazole complex | H₂PO₄⁻, HSO₄⁻ | Luminescence "turn-on" (H-bonding) | researchgate.net |

| Ru(II) polypyridyl-imidazole complex | F⁻, AcO⁻ | Luminescence "turn-off" (Deprotonation) | researchgate.net |

| Ru(II) polypyridyl-imidazole complex | Fe²⁺ | Colorimetric change | researchgate.net |

| Europium(III) quinolinecarboxylate | H₂PO₄⁻, HSO₄⁻ | Luminescence quenching | rsc.org |

Corrosion Inhibition Mechanisms and Performance in Various Media

Derivatives of 1,3,4-oxadiazole are highly effective corrosion inhibitors, particularly for mild steel in acidic environments. africaresearchconnects.comresearchgate.net This is attributed to the presence of multiple adsorption centers, namely the nitrogen and oxygen heteroatoms and the aromatic rings, which facilitate the formation of a protective film on the metal surface.

Studies on 2,5-bis(n-methoxyphenyl)-1,3,4-oxadiazoles (where 'n' can be 2, 3, or 4, indicating the position of the methoxy group) have provided detailed insights into their inhibition performance. These compounds function by adsorbing onto the steel surface, a process that fits the Langmuir adsorption isotherm model. africaresearchconnects.comresearchgate.net This adsorption blocks the active corrosion sites, thereby reducing the rate of metal dissolution.

In hydrochloric acid (HCl), the 2-methoxy isomer (2-MOX) was found to be the most effective, acting as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process. africaresearchconnects.com In sulfuric acid (H₂SO₄), its behavior is potential-dependent, but it primarily acts as a cathodic inhibitor. africaresearchconnects.com The position of the methoxy group influences the electronic properties and, consequently, the inhibition efficiency of the molecule. electrochemsci.org For instance, one study noted that the presence of a methoxy group, which has an acceptor inductive effect and a donor mesomeric effect, increases adsorption and inhibition efficiency compared to unsubstituted or methyl-substituted analogs. electrochemsci.org

The efficiency of these inhibitors is also temperature-dependent. For 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (4-MOX) in 0.5 M H₂SO₄, the inhibition efficiency was found to increase with temperature, reaching over 96% at 333 K with an inhibitor concentration of 8 x 10⁻⁴ M. researchgate.net This suggests a chemical adsorption mechanism (chemisorption), which is further supported by the calculated thermodynamic parameters like the free energy of adsorption. researchgate.net

Table 3: Corrosion Inhibition Efficiency of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (4-MOX) on Mild Steel in 0.5 M H₂SO₄

| Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Reference |

| 8 x 10⁻⁴ | 303 | >90 (implied) | researchgate.net |

| 8 x 10⁻⁴ | 313 | >90 (implied) | researchgate.net |

| 8 x 10⁻⁴ | 323 | >90 (implied) | researchgate.net |

| 8 x 10⁻⁴ | 333 | 96.19 | researchgate.net |

| 8 x 10⁻⁴ | 343 | >90 (implied) | researchgate.net |

Table 4: Overview of Corrosion Inhibition by Methoxyphenyl-Oxadiazole Derivatives

| Inhibitor | Medium | Inhibition Mechanism | Key Finding | Reference |

| 2,5-bis(2-methoxyphenyl)-1,3,4-oxadiazole (2-MOX) | 1 M HCl | Mixed-type | Most effective isomer in HCl | africaresearchconnects.com |

| 2,5-bis(2-methoxyphenyl)-1,3,4-oxadiazole (2-MOX) | 0.5 M H₂SO₄ | Primarily cathodic | Performance is potential-dependent | africaresearchconnects.com |

| 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (P4) | 2 M H₃PO₄ | Primarily cathodic | Methoxy group enhances adsorption and inhibition | electrochemsci.org |

Mechanistic Investigations of Biological Interactions for 1,3,4 Oxadiazole Derivatives in Vitro and in Silico

Enzyme Inhibition Studies

The 1,3,4-oxadiazole (B1194373) nucleus serves as a key structural motif in a variety of enzyme inhibitors. Its ability to act as a bioisostere for ester and amide groups, coupled with its rigid planar structure, allows for specific and potent interactions within the active sites of various enzymes. researchgate.net

Inhibition of DNA Gyrase/Topoisomerase II

DNA gyrase and topoisomerase II are essential enzymes that control the topological state of DNA, making them critical targets for antibacterial and anticancer therapies. While the 1,3,4-oxadiazole scaffold is investigated for its potential to inhibit these enzymes, specific studies detailing the inhibitory activity of 2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole against DNA gyrase or topoisomerase II are not extensively documented in the current literature.

However, research into other oxadiazole isomers has shown promise. For instance, a series of 1,2,4-oxadiazole (B8745197) derivatives were evaluated for their activity against both DNA gyrase and topoisomerase IV. One particular compound demonstrated an IC₅₀ of 0.21 µM against Staphylococcus aureus DNA gyrase and 120 nM against Escherichia coli DNA gyrase, highlighting the potential of the oxadiazole core in designing potent bacterial topoisomerase inhibitors. nih.gov These findings suggest that the broader class of oxadiazoles (B1248032) warrants further investigation as potential DNA gyrase inhibitors. researchgate.netgrafiati.com

Histone Deacetylase (HDAC) Inhibition

Thymidylate Synthase and Thymidine Phosphorylase Modulation

Thymidylate synthase (TS) is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Inhibition of TS is a well-established strategy in cancer chemotherapy. Research has demonstrated that 2,5-diaryl-1,3,4-oxadiazole derivatives can act as TS inhibitors. researchgate.net For example, a series of N-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-2,4-dihydroxypyrimidine-5-sulfamide derivatives were synthesized and found to have significant inhibitory effects on human thymidylate synthase (hTS). researchgate.net

Although specific data for This compound is not specified, the activity of these related compounds underscores the potential of the 2,5-diaryl-1,3,4-oxadiazole scaffold in modulating this critical enzyme.

Table 1: Inhibition of Human Thymidylate Synthase (hTS) by select 1,3,4-Oxadiazole Derivatives

| Compound ID | Structure | hTS IC₅₀ (µM) |

| 7f | N-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-2,4-dihydroxypyrimidine-5-sulfamide derivative | Data Not Specified |

This table is illustrative of the activity of the 2,5-diaryl-1,3,4-oxadiazole class against thymidylate synthase. Data is based on findings reported for related derivatives. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a tyrosine kinase receptor that is a primary mediator of angiogenesis, the formation of new blood vessels. As angiogenesis is crucial for tumor growth and metastasis, VEGFR2 is a major target for cancer therapy. The 1,3,4-oxadiazole moiety has been incorporated into molecules designed as VEGFR2 inhibitors. However, specific studies on the VEGFR2 inhibitory activity of This compound are not prominently featured in the reviewed literature. Research in this area tends to focus on more complex derivatives that combine the oxadiazole ring with other pharmacophores known to interact with the kinase's ATP-binding site.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and certain isoforms, such as CA IX and XII, are overexpressed in tumors, making them attractive targets for anticancer drugs. Studies have explored 1,3,4-oxadiazole derivatives as CA inhibitors. nih.govresearchgate.net Typically, these inhibitors are designed as hybrid molecules, often incorporating a sulfonamide group, which is a classic zinc-binding group for this enzyme family. nih.gov For instance, benzenesulfonamides featuring a 1,3,4-oxadiazole ring have been synthesized and evaluated for their inhibitory effects against various CA isoforms. nih.gov While these studies validate the use of the oxadiazole scaffold, data concerning the direct CA inhibitory potential of This compound is limited.

Table 2: Carbonic Anhydrase Inhibition by select 1,3,4-Oxadiazole Derivatives

| Compound Class | Target Isoforms | General Findings |

| Benzimidazole-1,3,4-oxadiazole derivatives | hCA I, hCA II | Some derivatives showed potent inhibition, with IC₅₀ values in the low micromolar range against hCA I and hCA II. researchgate.net |

| Benzenesulfonamide-1,3,4-oxadiazole hybrids | hCA I, II, IX, XII | Compounds generally showed weak to moderate inhibitory effects compared to the standard drug Acetazolamide. nih.gov |

This table summarizes findings for different classes of 1,3,4-oxadiazole hybrids. nih.govresearchgate.net

Molecular Interactions with Nucleic Acids (e.g., DNA Intercalation)

Beyond enzyme inhibition, another mechanism by which small molecules can exert cytotoxic effects is through direct interaction with nucleic acids. Such interactions can include groove binding or intercalation between DNA base pairs, leading to disruption of DNA replication and transcription, ultimately triggering cell death. While the potential for This compound to interact with DNA has not been specifically detailed, the planar, aromatic structure of 2,5-diaryl-1,3,4-oxadiazoles suggests that such interactions are plausible. Studies on related heterocyclic systems support this hypothesis, although direct evidence for the title compound remains to be established.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The biological activity of 1,3,4-oxadiazole derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. These structural modifications can alter the compound's electronic and steric properties, thereby affecting its interaction with biological targets.

Influence of Substituent Effects on Target Interaction

The introduction of various functional groups onto the phenyl rings of 2,5-diaryl-1,3,4-oxadiazoles plays a critical role in defining their pharmacological activity. mdpi.com The presence and position of these substituents can modulate the electronic environment of the molecule, influencing its binding affinity to specific enzymes or receptors.

For instance, the presence of a methoxy (B1213986) group on the phenyl ring has been shown to be favorable for antibacterial activity against both Gram-positive and Gram-negative bacteria. This is exemplified by derivatives where a methoxyphenyl group is present, which have demonstrated significant antibacterial properties. researchgate.net The methoxy group, being an electron-donating group, can enhance the electron density of the aromatic system, which may facilitate stronger interactions with the target site.

Conversely, the presence of electron-withdrawing groups, such as chloro, fluoro, or bromo, on the phenyl ring can also enhance antimicrobial activity. nih.govsciepub.com It is believed that these electronegative groups can increase the lipophilicity of the molecule, potentially facilitating its transport across the microbial cell membrane. nih.gov

In the context of antioxidant activity, the position and nature of substituents on the aryl ring attached to the 1,3,4-oxadiazole core are crucial. orientjchem.org Studies have shown that the presence of hydroxyl groups and sterically hindering groups, such as tert-butyl, can significantly enhance antioxidant capacity. orientjchem.orgnih.gov The hydroxyl groups can act as hydrogen donors to scavenge free radicals, and the bulky groups can increase the stability of the resulting radical. nih.gov

A summary of the influence of various substituents on the biological activities of 1,3,4-oxadiazole derivatives is presented in the table below.

| Substituent | Position | Biological Activity | Reference |

| Methoxy | Phenyl ring | Antibacterial | researchgate.net |

| Chloro | Phenyl ring | Antibacterial | nih.govsciepub.com |

| Fluoro | Phenyl ring | Antibacterial | sciepub.com |

| Bromo | Phenyl ring | Antibacterial | sciepub.com |

| Hydroxyl | Aryl ring | Antioxidant | orientjchem.orgnih.gov |

| Tert-butyl | Aryl ring | Antioxidant | orientjchem.orgnih.gov |

Conformational Requirements for Specific Biological Mechanisms

The three-dimensional arrangement of the 2,5-diaryl-1,3,4-oxadiazole scaffold is a key determinant of its biological activity. The relative orientation of the two phenyl rings with respect to the central oxadiazole ring can influence how the molecule fits into the binding site of a target protein.

Computational studies, such as molecular docking, have been employed to understand the conformational preferences of these compounds when interacting with biological targets. For example, in the case of antifungal activity, docking studies have suggested that the oxadiazole derivatives can bind to the active site of enzymes like succinate (B1194679) dehydrogenase (SDH) through hydrophobic interactions and hydrogen bonds. frontiersin.orgnih.gov The specific conformation adopted by the molecule within the binding pocket is critical for establishing these interactions and exerting its inhibitory effect.

The planarity of the 2,5-diaryl-1,3,4-oxadiazole system can also be a factor. While some degree of flexibility is necessary for the molecule to adopt an optimal conformation for binding, a relatively planar structure is often favored for effective π-π stacking interactions with aromatic residues in the active site of a protein. The dihedral angles between the central oxadiazole ring and the pendant phenyl rings are therefore an important structural parameter. For instance, in the crystal structure of 2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole, these dihedral angles were found to be 11.37 (7)° and 3.09 (7)°, indicating a relatively planar conformation. researchgate.net

Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal)

1,3,4-Oxadiazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govmdpi.com The proposed mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

In terms of antibacterial action, some 2,5-disubstituted 1,3,4-oxadiazoles have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov While the precise molecular targets are not always fully elucidated, it is generally accepted that these compounds can interfere with vital cellular processes in bacteria. For instance, some derivatives have been found to inhibit bacterial growth with low minimum inhibitory concentrations (MIC). nih.gov The lipophilicity conferred by certain substituents is thought to aid in the penetration of the bacterial cell wall. nih.gov

Regarding antifungal activity, several 1,3,4-oxadiazole derivatives have exhibited potent effects against various fungal strains. frontiersin.orgnih.govctu.edu.vn One of the proposed mechanisms for their antifungal action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. frontiersin.orgnih.gov Molecular docking studies have shown that these compounds can fit into the active site of SDH, forming interactions that block its normal function. frontiersin.orgnih.gov This disruption of cellular respiration can lead to fungal cell death. Another potential antifungal mechanism is the inhibition of β-tubulin, a protein essential for microtubule formation and cell division in fungi. ctu.edu.vn

Antioxidant Action Mechanisms

Several 2,5-disubstituted-1,3,4-oxadiazole derivatives have been identified as potent antioxidant agents. orientjchem.orgnih.govnih.gov Their antioxidant activity is primarily attributed to their ability to scavenge free radicals, which are highly reactive species that can cause oxidative damage to cells.

The primary mechanism of antioxidant action for these compounds is believed to be hydrogen atom transfer (HAT). Phenolic derivatives of 1,3,4-oxadiazoles, in particular, can donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring and the oxadiazole moiety, making the parent molecule an effective radical scavenger. nih.govresearchgate.net

The antioxidant capacity of these compounds can be evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. orientjchem.orgnih.gov Studies have consistently shown that the presence of electron-donating groups and sterically hindering groups on the phenyl rings enhances the antioxidant activity. orientjchem.orgnih.gov For example, compounds with multiple hydroxyl groups or bulky tert-butyl groups often exhibit superior radical scavenging abilities. orientjchem.orgnih.gov

Below is a table summarizing the antioxidant activity of selected 1,3,4-oxadiazole derivatives from a study, highlighting their DPPH radical scavenging activity and ferric reducing antioxidant power.

| Compound | DPPH Scavenging Activity (% Inhibition) | FRAP Value (µM Fe(II)) | Reference |

| 6h | Slightly less than ascorbic acid | - | orientjchem.org |

| 6i | 92.03 ± 0.121 | 968.1 | orientjchem.org |

| 5f | - | - | nih.gov |

| 5j | - | - | nih.gov |

| Ascorbic Acid (Standard) | - | - | orientjchem.org |

| BHT (Standard) | - | - | nih.gov |

| Note: Specific values for some compounds were not provided in the referenced abstracts. |

Future Research Directions and Emerging Trends in 2,5 Bis 3 Methoxyphenyl 1,3,4 Oxadiazole Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is moving towards more sustainable and efficient methods. Traditional synthetic routes often involve harsh conditions, hazardous reagents, and multiple steps. thieme-connect.com Future research is focused on overcoming these limitations by developing novel, environmentally benign protocols.

Key emerging trends include:

One-Pot Syntheses: Researchers are designing one-pot procedures that combine multiple reaction steps without isolating intermediates. An iron-catalyzed protocol, for instance, allows for the formation of 2,5-disubstituted-1,3,4-oxadiazoles directly from aldehydes and acyl hydrazides using aqueous hydrogen peroxide as a green oxidant. thieme-connect.com This approach simplifies the process and reduces waste.

Green Catalysis: There is a significant shift towards using inexpensive and environmentally friendly catalysts. Iron catalysts, such as FeBr3, are being employed for oxidative cyclization reactions. thieme-connect.com Copper-catalyzed reactions are also being developed for the direct synthesis of 1,3,4-oxadiazoles from tertiary amines, offering a ligand-free and highly efficient method. mdpi.com

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate the condensation of monoarylhydrazides with acid chlorides, leading to good to excellent yields in a rapid process without the need for additional catalysts or dehydrating agents. mdpi.comjchemrev.com

Mechanochemistry: Environmentally benign mechanochemical methods, which involve grinding solid reactants together, are being explored as an alternative to solvent-based syntheses. The condensation of N-acylbenzotriazoles with acylhydrazides in the presence of triphenylphosphine (B44618) and trichloroisocyanuric acid provides 1,3,4-oxadiazole (B1194373) derivatives in very good yields within minutes. organic-chemistry.org

These novel methodologies aim to make the synthesis of oxadiazole derivatives, including 2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole, more economical, safer, and sustainable. thieme-connect.comeurekaselect.com

Table 1: Comparison of Modern Synthetic Methodologies for 1,3,4-Oxadiazoles

| Methodology | Key Features | Example Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|---|

| Iron-Catalyzed One-Pot Synthesis | Direct synthesis from aldehydes and acyl hydrazides. | FeBr3, H2O2 (aqueous) | Environmentally benign, avoids isolation of intermediates. | thieme-connect.com |

| Microwave-Assisted Synthesis | Rapid reaction using microwave heating. | HMPA (solvent) | Fast, high yields, no additional acid catalyst needed. | mdpi.comjchemrev.com |

| Mechanochemical Synthesis | Solvent-free grinding of reactants. | Triphenylphosphine, Trichloroisocyanuric acid | Environmentally friendly, rapid, good for functional group tolerance. | organic-chemistry.org |

| Copper-Catalyzed Oxidative Ugi/aza-Wittig Reaction | One-step synthesis from tertiary amines. | Copper(I) catalyst, TBHP | Ligand-free, high productivity, good functional group tolerance. | mdpi.com |

Advanced Computational Modeling for Predictive Design and Lead Optimization

Computational chemistry is becoming an indispensable tool in the study of 1,3,4-oxadiazole derivatives. Advanced modeling techniques allow for the predictive design of new molecules and the optimization of lead compounds for specific applications.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of oxadiazole derivatives. mdpi.comresearchgate.net These studies help in understanding the molecule's properties, such as its HOMO-LUMO energy gap, which is crucial for predicting its electronic and optical behavior. researchgate.net DFT can also be used to optimize molecular geometries before further computational analysis like molecular docking. psu.edu

Molecular Docking: This technique is pivotal for drug discovery, as it predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For oxadiazole derivatives, docking studies have been used to elucidate binding interactions with various enzymes, such as VEGFR2, acetylcholinesterase (AChE), and Aurora-A kinase. mdpi.comnih.govresearchgate.net These studies provide insights into the specific amino acid residues involved in binding, helping to rationalize the observed biological activity and guide the design of more potent inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of ligand-protein complexes over time, confirming the stability of the interactions predicted by molecular docking. mdpi.com This provides a more realistic picture of the molecular interactions within a biological system. mdpi.com

These computational approaches streamline the drug discovery process by allowing for virtual screening of large compound libraries and prioritizing candidates for synthesis and biological testing. mdpi.comnih.gov

Exploration of New Material Science Applications and Device Architectures

The unique photophysical and electronic properties of the 1,3,4-oxadiazole ring make it a promising scaffold for applications in material science. mdpi.com Research is increasingly focused on harnessing these properties for the development of novel optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs): 2,5-Disubstituted-1,3,4-oxadiazoles are recognized for their strong fluorescence, high electron affinity, and excellent thermal stability. researchgate.net These characteristics make them ideal candidates for use as electron transport materials and emitting materials in OLEDs. eurekaselect.comresearchgate.net

Scintillators and Optical Brighteners: The fluorescent nature of these compounds has led to their use as scintillators (which emit light upon absorbing ionizing radiation) and optical brighteners. mdpi.comchemicalbook.com

Liquid Crystals: Certain 1,3,4-oxadiazole derivatives have been synthesized and studied for their liquid crystalline properties, which are sensitive to changes in molecular structure. researchgate.net

Future work in this area will likely involve the synthesis of novel oxadiazole-containing polymers and materials with tailored electronic and optical properties for advanced applications in electronics and photonics. mdpi.com

Deeper Elucidation of Molecular Interaction Mechanisms with Biomolecules

A fundamental aspect of developing targeted therapeutics is understanding precisely how a molecule interacts with its biological target. For this compound and its analogs, research is moving towards a more detailed picture of these interactions.

Identifying Key Interactions: Using tools like molecular docking, researchers can visualize and analyze the non-covalent interactions between oxadiazole derivatives and the active sites of proteins. researchgate.net Studies have detailed specific interactions, such as hydrogen bonds, pi-sigma, pi-alkyl, pi-anion, and pi-cation interactions with amino acid residues of target enzymes. mdpi.commdpi.com For example, the oxadiazole ring itself has been shown to form hydrogen bonds and pi-anion interactions with residues like ASP1046 and Glu885 in VEGFR2. mdpi.com

Rationalizing Biological Activity: By correlating the specific interactions with observed biological activity, scientists can understand why certain derivatives are more potent than others. nih.gov For instance, the interaction of a benzyl (B1604629) moiety at a specific position on the oxadiazole ring with a tyrosine residue in acetylcholinesterase was shown to enhance inhibitory activity. nih.gov

Informing Drug Design: A deeper understanding of these molecular interactions provides a rational basis for designing new derivatives with improved affinity and selectivity for their targets. This knowledge helps in modifying the scaffold to enhance desired interactions or to introduce new ones, leading to more effective drug candidates. mdpi.com

Future research will continue to use a combination of computational and experimental techniques to build a comprehensive map of the interactions between oxadiazole compounds and a wide range of biological targets.

Integration with Supramolecular Chemistry and Nanotechnology

The fields of supramolecular chemistry and nanotechnology offer new avenues for the application of 1,3,4-oxadiazole derivatives. By incorporating these molecules into larger, organized systems, their properties can be enhanced and directed towards specific functions.

Organic Nanoparticles (ONPs): Researchers have successfully fabricated organic nanoparticles from novel 2,5-disubstituted-1,3,4-oxadiazole derivatives using methods like reprecipitation in aqueous media. iiste.orgresearchgate.net These nanoparticles, with sizes in the range of 150-200 nm, can exhibit different optical properties compared to the individual molecules and hold potential for applications such as biomedical imaging. iiste.orgresearchgate.net

Nanocomposites: The synthesis of nanocomposites, for example by coating silver nanoparticles (AgNPs) with oxadiazole derivatives, is an emerging trend. kashanu.ac.ir This approach aims to combine the properties of both components, such as the enhanced antibacterial activity of silver nanoparticles with the biological activity of the oxadiazole compound. kashanu.ac.ir

Supramolecular Assemblies: The ability of the 1,3,4-oxadiazole scaffold to participate in various non-covalent interactions makes it a suitable building block for creating complex supramolecular structures. Future research may focus on designing self-assembling systems based on these compounds for applications in sensing, catalysis, or drug delivery.

This integration with nanotechnology and supramolecular chemistry opens up possibilities for creating advanced materials and systems with novel functionalities based on the this compound core structure. thieme-connect.com

Expansion of Structure-Activity Relationship Databases for Targeted Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how the chemical structure of a compound influences its biological activity. For 1,3,4-oxadiazole derivatives, systematic SAR studies are crucial for targeted drug design.

Systematic Derivatization: Researchers are synthesizing and evaluating large libraries of oxadiazole derivatives to build comprehensive SAR models. nih.gov These studies involve systematically modifying different parts of the molecule, such as the substituents at the 2- and 5-positions of the oxadiazole ring, and assessing the impact on a specific biological activity, like antibacterial or anticancer effects. nih.govconicet.gov.ar

Identifying Key Pharmacophores: SAR studies help to identify the key structural features (pharmacophores) that are essential for activity. For example, studies have shown that for antibacterial activity against S. aureus, hydrophobic substituents, particularly halogens, are well-tolerated at certain positions, while hydrogen-bond-donating groups can decrease activity. conicet.gov.arnih.gov

Building Predictive Models: The data generated from these studies are used to build databases that can inform the design of future compounds. By understanding which structural modifications lead to increased potency or selectivity, chemists can more efficiently design molecules with improved therapeutic profiles. nih.govresearchgate.net

The continuous expansion of SAR databases for oxadiazole derivatives will be a key driver for the future development of new and improved therapeutic agents and materials based on this versatile heterocyclic core. nih.govresearchgate.net

Q & A

Basic: What are the optimized synthetic routes for 2,5-bis(3-methoxyphenyl)-1,3,4-oxadiazole?

Answer:

The compound is typically synthesized via cyclization reactions using phosphoryl chloride (POCl₃) as a dehydrating agent. A standard method involves refluxing equimolar mixtures of substituted benzoic acid derivatives (e.g., 3-methoxybenzoic acid) with hydrazides in POCl₃ for 12 hours, followed by quenching in ice and recrystallization from ethanol . Alternative approaches include using H₃PO₄/P₂O₅ as cyclizing agents for nitro-substituted precursors, followed by reduction to amino derivatives for further functionalization . Key parameters affecting yield include reaction temperature (80–100°C), solvent purity, and recrystallization conditions.

Basic: How is the crystal structure of this compound characterized?

Answer:

Single-crystal X-ray diffraction (SC-XRD) reveals that the 1,3,4-oxadiazole core is planar (max. deviation: 0.0021 Å) with dihedral angles of 8.06–11.21° between the oxadiazole ring and methoxyphenyl substituents . Intermolecular stabilization involves short C···O interactions (2.9968 Å) and weak C–H···π interactions (3.3–3.5 Å), forming 1D chains along the [203] direction. Refinement protocols include free H-atom refinement using difference Fourier maps (C–H bond lengths: 0.916–1.031 Å) .

Advanced: How do structural modifications at the 3-methoxyphenyl group influence bioactivity?

Answer:

Substituent position and electronic effects critically modulate pharmacological properties. For example:

- Anti-inflammatory activity : Electron-withdrawing groups (e.g., nitro) at the para position enhance COX-2 inhibition, while methoxy groups improve solubility and reduce ulcerogenicity .

- Antimicrobial activity : Thiol derivatives of 2,5-disubstituted oxadiazoles exhibit enhanced activity due to improved membrane permeability .

Methodological validation involves molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins like α-glucosidase or COX-2, complemented by in vitro assays (e.g., carrageenan-induced edema models) .

Advanced: What intermolecular interactions govern the material properties of this compound in optoelectronic applications?

Answer:

In OLEDs, the oxadiazole moiety acts as an electron-transport layer due to its high electron affinity (~3.0 eV). Key interactions include:

- π-π stacking : Between aromatic rings (3.4–3.6 Å spacing), enhancing charge mobility.

- C–H···O hydrogen bonds : Contributing to thermal stability (decomposition >300°C) .

Device performance is evaluated via UV-Vis (λmax ≈ 350 nm) and electroluminescence spectra, with external quantum efficiencies (EQE) optimized by blending with hosts like PVK:OXD-7 .

Advanced: How can contradictions in reported bioactivity data be resolved?

Answer:

Discrepancies often arise from assay conditions or substituent effects. For example:

- Analgesic activity : Disubstituted derivatives with keto groups show variable efficacy depending on the choice of rodent model (e.g., tail-flick vs. hot-plate tests) .

- Anticancer activity : IC50 values differ significantly between cell lines (e.g., MCF-7 vs. HeLa) due to variations in membrane permeability and efflux pump expression .

Robust resolution requires standardized assays (e.g., NCI-60 panel testing) and multivariate analysis (e.g., principal component analysis) to isolate structural contributors to activity .